molecular formula C7H6ClF2N B2614712 6-Chloro-2,4-difluoro-3-methylaniline CAS No. 2300095-53-6

6-Chloro-2,4-difluoro-3-methylaniline

Cat. No.: B2614712
CAS No.: 2300095-53-6
M. Wt: 177.58
InChI Key: JSOLOAJWIDWUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,4-difluoro-3-methylaniline ( 2300095-53-6) is a high-purity halogenated aniline derivative of significant interest in advanced chemical synthesis and pharmaceutical research. With the molecular formula C7H6ClF2N and a molecular weight of 177.58 g/mol , this compound serves as a versatile and valuable synthetic building block, or intermediate, for the construction of more complex molecules. Its specific structure, featuring chloro- and fluoro-substituents on the aromatic ring, is particularly valuable in the development of active pharmaceutical ingredients (APIs) and agrochemicals, where such modifications can profoundly influence the bioactivity, metabolic stability, and physical properties of the target compound. This product is provided For Research Use Only and is strictly intended for use in a laboratory setting. It is not approved for human or veterinary diagnosis, therapeutic use, or any form of personal consumption. Proper storage and handling procedures should be followed, and safety data sheet (SDS) guidelines must be consulted prior to use. Available for global shipping from multiple stockpoints .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2,4-difluoro-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c1-3-5(9)2-4(8)7(11)6(3)10/h2H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOLOAJWIDWUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1F)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 6 Chloro 2,4 Difluoro 3 Methylaniline

Established Synthetic Routes and Methodological Optimizations

Established synthetic routes to 6-Chloro-2,4-difluoro-3-methylaniline are primarily centered on a multistep synthesis from readily available precursors. These routes are designed to introduce the required substituents onto the benzene (B151609) ring in a controlled manner, often involving the protection and deprotection of functional groups to achieve the desired substitution pattern.

Multistep Synthesis from Precursors

A common and effective strategy for the synthesis of this compound involves a multistep approach starting from a simpler aromatic compound. This typically includes the sequential introduction of the nitro, fluoro, methyl, and chloro groups, followed by the reduction of the nitro group to an aniline (B41778).

The introduction of an amino group onto an aromatic ring is often accomplished through a two-step process of nitration followed by reduction. The nitration of an aromatic compound is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. The resulting nitro-substituted aromatic compound can then be reduced to the corresponding aniline. A variety of reducing agents can be employed for this transformation, including metal catalysts such as palladium on carbon (Pd/C) with hydrogen gas, or metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. googleapis.com

For instance, in the synthesis of a related compound, 2,6-dichloro-3-methylaniline (B30944), a multi-step process is employed where the amino group of m-toluidine (B57737) is first protected as an acetanilide (B955). This is followed by sulfonation to block the para-position, then chlorination, and finally deprotection to yield the desired product. googleapis.com A similar strategic approach can be envisioned for the synthesis of this compound, where the precursor 2,4-difluoro-3-methylbenzene would first be nitrated. The resulting 1-nitro-2,4-difluoro-3-methylbenzene would then be reduced to 2,4-difluoro-3-methylaniline (B1590717), which serves as the immediate precursor for the final chlorination step.

Table 1: Common Reagents for Nitration and Reduction of Aromatic Compounds

Reaction Reagents Typical Conditions
NitrationNitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄)0-10 °C
ReductionIron (Fe) and Hydrochloric Acid (HCl)Reflux
ReductionTin (Sn) and Hydrochloric Acid (HCl)Reflux
ReductionHydrogen (H₂) and Palladium on Carbon (Pd/C)Room temperature, atmospheric or elevated pressure

The final and most critical step in the synthesis of this compound is the regioselective chlorination of the 2,4-difluoro-3-methylaniline precursor. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming chloro group.

The regioselectivity of the chlorination of 2,4-difluoro-3-methylaniline is governed by the interplay of the electronic and steric effects of the amino, fluoro, and methyl groups.

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. This significantly increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

Fluoro Groups (-F): Fluorine is an electronegative atom and is therefore an inductively withdrawing group, which deactivates the ring towards electrophilic substitution. However, like other halogens, it possesses lone pairs of electrons that can be donated to the ring via resonance, making it an ortho, para-director. youtube.commasterorganicchemistry.comalmaaqal.edu.iqleah4sci.commasterorganicchemistry.com In the case of 2,4-difluoro-3-methylaniline, the two fluoro groups are at positions 2 and 4.

Methyl Group (-CH₃): The methyl group is a weakly activating group and an ortho, para-director due to hyperconjugation and inductive effects. almaaqal.edu.iq

In 2,4-difluoro-3-methylaniline, the positions ortho to the strongly activating amino group are positions 3 and 5. The position para to the amino group is position 5. The position ortho to the methyl group is position 2 and 4, which are already substituted. The position para to the methyl group is position 6. The positions ortho to the 2-fluoro group are positions 1 (amino-substituted) and 3 (methyl-substituted). The position para to the 2-fluoro group is position 5. The positions ortho to the 4-fluoro group are positions 3 (methyl-substituted) and 5. The position para to the 4-fluoro group is position 1 (amino-substituted).

Several chlorinating agents can be employed for the regioselective chlorination of substituted anilines. The choice of the reagent and the reaction conditions are critical for achieving high yields of the desired isomer and minimizing the formation of byproducts.

N-Chlorosuccinimide (NCS): NCS is a mild and versatile chlorinating agent that is often used for the chlorination of activated aromatic rings such as anilines and phenols. tandfonline.comtandfonline.comresearchgate.net Reactions with NCS are typically carried out in a suitable solvent like acetonitrile (B52724) or chloroform. tandfonline.comtandfonline.com The regioselectivity of chlorination with NCS can be influenced by the solvent and the presence of acid catalysts. tandfonline.com

Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is another effective reagent for the chlorination of aromatic compounds. beilstein-journals.orgnih.gov It can be used with or without a catalyst. In the absence of a catalyst, the reaction often proceeds via a free-radical mechanism, while in the presence of a Lewis acid catalyst, it proceeds through an electrophilic substitution mechanism. For the chlorination of anilines, the reaction is typically carried out in an inert solvent. google.com

The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-chlorination and the formation of undesired isomers. For example, in the synthesis of 4-chloro-2,6-dialkylanilines, the reaction is carried out at low temperatures (-15 to +100 °C) to control the selectivity. google.com

Table 2: Common Chlorinating Agents for Anilines

Chlorinating Agent Abbreviation Typical Reaction Conditions
N-ChlorosuccinimideNCSAcetonitrile or Chloroform, often with an acid catalyst
Sulfuryl ChlorideSO₂Cl₂Inert solvent, with or without a catalyst, controlled temperature
Chlorine GasCl₂Inert solvent, often requires protection of the amino group
Copper(II) ChlorideCuCl₂Ionic liquids, mild conditions
Regioselective Chlorination Procedures for Substituted Anilines

Derivatization Pathways from Related Aniline Structures

An alternative strategic approach to the synthesis of this compound involves the derivatization of more complex, but readily available, aniline structures. This can be a more efficient route if a suitable starting material is commercially available or can be synthesized in fewer steps.

For example, a process for the preparation of 2,6-dichloro-3-methylaniline starts from the acetanilide of m-toluidine. googleapis.com This multi-step process involves:

Protection of the para-position by sulfonamidation.

Hydrolysis of the acetanilide.

Chlorination of the 2- and 6-positions.

Deprotection of the para-position.

A similar strategy could be adapted for the synthesis of this compound. For instance, starting from a precursor like 2,6-dichloro-4-fluoro-3-methylaniline, a nucleophilic aromatic substitution reaction could potentially be employed to replace one of the chloro groups with a fluoro group. However, such reactions often require harsh conditions and may not be regioselective.

A more plausible derivatization pathway could involve starting with a polysubstituted aniline and modifying the existing substituents. For instance, a related compound, 2-chloro-6-methylaniline, has been synthesized from 3-chloro-5-methyl-4-nitroaniline through a one-pot reaction involving diazotization to remove the amino group, followed by reduction of the nitro group. chemicalbook.com This highlights the possibility of using diazotization and reduction reactions on a suitably substituted aniline precursor to arrive at the target molecule.

Amide Hydrolysis and Related Transformations for Aniline Formation

The formation of an aniline functional group from an amide precursor is a fundamental transformation in organic synthesis. The most direct method is the hydrolysis of an amide bond, typically under acidic or basic conditions, to yield the corresponding amine and carboxylic acid. In the context of complex aniline synthesis, this deprotection step is often the final stage after the aromatic ring has been appropriately functionalized. For instance, the deprotection of acylanilides to furnish the free amine (-NH2) can be achieved using an acidic mixture, such as sulfuric acid, acetic acid, and water, at elevated temperatures. researchgate.net

More advanced methodologies involve multi-step, one-pot sequences where an amide is formed and then utilized. Research has shown the development of N-perfluoroalkylation–defluorination functionalization pathways. acs.org In these processes, labile perfluoroalkyl hydroxylamines are generated in situ and can be readily converted into a variety of amides. acs.org For example, under acidic reductive conditions using zinc and hydrochloric acid in acetic acid, a hydroxylamine (B1172632) intermediate can be converted to the corresponding amide in significant yields. nih.gov The proposed mechanism involves the reduction of an intermediate to an iminoyl fluoride (B91410), which subsequently undergoes hydrolysis to afford the final amide product. acs.orgnih.gov

TransformationReagents/ConditionsKey FeatureSource
Amide DeprotectionH₂SO₄:CH₃COOH:H₂O at 150°CAcid-catalyzed hydrolysis to reveal the aniline group. researchgate.net
Reductive Amide FormationZn/HCl in AcOHOne-pot conversion of a hydroxylamine intermediate to an amide. nih.gov
Hydroxamic Acid FormationNaOAcBase-mediated conversion of a hydroxylamine intermediate to an O-acetylated hydroxamic acid. nih.gov

Advanced Approaches to Synthetic Efficiency and Selectivity

Modern synthetic strategies prioritize not only the successful formation of the target molecule but also the efficiency of the process in terms of yield, purity, and control over the molecular architecture.

Several strategies are employed to maximize the yield of fluorinated anilines while minimizing the formation of unwanted byproducts. One classical method for preparing anilines is the Hofmann degradation of benzamides. google.com However, this method often results in only moderate yields, which can render it unsuitable for industrial applications. google.com

A more efficient and industrially viable approach involves a chlorine-fluorine exchange reaction (halex reaction) on a suitable chloronitrobenzene precursor, followed by the reduction of the nitro group. google.com The nitro group activates the chlorine atoms at the ortho and para positions, facilitating the exchange reaction. google.com Subsequent reduction of the nitro compound, often through catalytic hydrogenation, leads to the desired aniline. google.com

The optimization of reaction conditions is critical for enhancing yield. Key parameters include:

Temperature: Halex reactions are often conducted at elevated temperatures, for example, between 120°C and 250°C, with a preferred range of 160°C to 220°C. google.com

Catalysts: The use of phase transfer catalysts can significantly improve the rate and efficiency of the fluorine exchange reaction. google.com

Purification: Rigorous purification techniques are essential to isolate the target compound from side products and unreacted starting materials. Common methods include flash chromatography, bulb-to-bulb distillation, and recrystallization from appropriate solvents like ice-cold hexanes. chemicalbook.com

StrategyMethod/ConditionPurposeSource
Synthetic Route SelectionHalex reaction followed by nitro group reduction.Provides a higher yield alternative to Hofmann degradation. google.com
Temperature ControlOptimal range of 160-220°C for halex reactions.Maximizes reaction rate and conversion. google.com
CatalysisUse of phase transfer catalysts.Enhances the efficiency of chlorine-fluorine exchange. google.com
Product IsolationFlash chromatography, distillation, recrystallization.Removes impurities and minimizes side products in the final material. chemicalbook.com

For a polysubstituted aromatic compound like this compound, controlling the precise placement of each substituent—known as regioselectivity—is paramount. Since the molecule is achiral, stereochemistry is not a consideration. The principles of electrophilic and nucleophilic aromatic substitution (SNAr) govern the synthesis. pearson.comnih.gov

The substitution pattern is dictated by the directing effects of the functional groups already present on the aromatic ring. For example, in the synthesis of fluorinated anilines starting from chloronitrobenzenes, the strongly electron-withdrawing nitro group acts as a powerful activator for nucleophilic aromatic substitution. google.com It deactivates the ring towards electrophilic attack but strongly directs incoming nucleophiles (like fluoride ions in a halex reaction) to the ortho and para positions relative to itself. google.com This electronic influence is a key tool for chemists to achieve the desired regiochemical outcome. The synthesis of 2,4-difluoroaniline (B146603) from 2,4-dichloronitrobenzene (B57281) is a documented example of this principle in action. google.com

The regioselectivity of SNAr reactions is a well-documented phenomenon, particularly in the synthesis of heterocyclic compounds used in medicinal chemistry, where replacing a chlorine atom at a specific position is a crucial step. nih.gov These principles are directly applicable to the synthesis of complex benzene derivatives, ensuring that functional groups are installed at the correct positions to form the target isomer exclusively.

Industrial-Scale Synthesis Research and Process Chemistry Innovations

Translating a laboratory synthesis into a large-scale industrial process presents a unique set of challenges, including scalability, cost-effectiveness, safety, and sustainability.

A primary goal of process chemistry is to adapt and optimize synthetic routes developed in academic or discovery labs for large-scale production. Laboratory-scale syntheses may achieve high yields but can be impractical for industrial application due to factors like expensive reagents, complex purification methods (e.g., flash chromatography), or hazardous reaction conditions. chemicalbook.comgoogle.com It is noted that yields acceptable at the laboratory level may represent a significant loss of revenue in an industrial context, necessitating process optimization. google.com

An example of a scalable route is the preparation of fluorinated anilines from the corresponding chlorinated precursors. google.com This process, which may involve a halex reaction followed by hydrogenation, is designed for industrial application. google.com Key parameters are carefully defined for scalability:

Reaction Time: Can range from 10 minutes to 72 hours, but is preferably optimized to between 2 and 20 hours to maximize throughput. google.com

Pressure: Reactions can be run from 0.5 to 100 bar, with ambient pressure being preferred for simplicity and safety. google.com

Solvent and Reagent Handling: The process involves partitioning the reaction mixture between organic solvents like EtOAc and water, followed by washing, drying, and concentration by rotary evaporation, which are all scalable unit operations. chemicalbook.com

Modern chemical manufacturing places a strong emphasis on "green chemistry" and the development of sustainable processes that minimize environmental impact. A key strategy in this area is the use of catalytic methods, which reduce waste compared to stoichiometric reactions.

Catalytic hydrogenation is a cornerstone of clean production for anilines. google.com This method is widely used for the reduction of nitroaromatic compounds to their corresponding anilines. The process typically employs a transition metal catalyst and a hydrogen donor, which can be elemental hydrogen gas, hydrazine, or formic acid. google.com This approach is environmentally preferable as it often produces only water as a byproduct and avoids the use of large quantities of metal reductants. For example, the synthesis of 2,4-difluoroaniline via the hydrogenation of 5-chloro-2,4-difluoro nitrobenzene (B124822) has been demonstrated with yields of 84%. google.com This process not only reduces the nitro group but can also achieve hydrodehalogenation (removal of chlorine atoms), making it a versatile tool for producing specific fluoroanilines. google.com

Sustainable ApproachDescriptionExampleSource
Catalytic ReductionUsing transition metal catalysts and a hydrogen donor to reduce a nitro group to an amine.Hydrogenation of chloro-fluoro-nitrobenzene precursors to produce fluoroanilines. google.comgoogle.com
Atom EconomyCatalytic processes generate fewer byproducts compared to stoichiometric reductions.Catalytic hydrogenation produces water as a primary byproduct. google.com
Green SolventsUsing environmentally benign solvents like water.While not specific to the target compound, using water as a solvent is a general principle of green chemistry. google.com

Development of Clean Production Processes and Sustainable Methodologies

Research on Recycling and Waste Minimization in Chemical Process Development

In the context of the hypothetical synthesis of this compound, key areas for waste minimization and recycling would include:

Solvent Recovery: Many organic reactions utilize solvents. The recovery and reuse of these solvents through distillation or other purification techniques are a primary focus for waste reduction. The choice of solvent itself is also critical, with a preference for greener solvents that are less toxic and more easily recycled.

Catalyst Recycling: If the synthesis involves the use of catalysts, particularly those based on precious metals, their recovery and reuse are economically and environmentally imperative. Research into heterogeneous catalysts, which are more easily separated from the reaction mixture, is a significant area of interest.

By-product Valorization: The various reaction steps may produce by-products. Identifying potential uses for these by-products, a concept known as valorization, can turn a waste stream into a valuable co-product.

Process Intensification: Modern chemical process development aims for process intensification, which involves designing smaller, more efficient reactors and processes. This can lead to reduced raw material and energy consumption, and consequently, less waste generation.

Waste Stream Treatment: For waste streams that cannot be eliminated or recycled, effective treatment methods are necessary. This can include biological treatment for organic effluents or chemical neutralization of acidic or basic waste. Research into advanced oxidation processes for the degradation of recalcitrant organic pollutants in wastewater is an active field. nih.gov

The following table outlines potential waste streams from the hypothetical synthesis of this compound and corresponding minimization or recycling strategies.

Process Step Potential Waste Stream Minimization/Recycling Strategy
Nitration Spent acid (e.g., sulfuric acid, nitric acid)Acid recovery and reconcentration; Use of solid acid catalysts.
Halogenation Halogenated organic by-products, acidic off-gasesOptimization of reaction conditions to improve selectivity; Scrubbing of off-gases.
Reduction Spent reducing agent (e.g., metal salts), catalyst residuesCatalytic hydrogenation with catalyst recycling; Use of more environmentally benign reducing agents.
Purification Distillation residues, spent solventsSolvent recovery and reuse; Investigation of residue for valuable components.

It is important to note that the implementation of these strategies would require dedicated research and development for the specific process used to manufacture this compound. The economic feasibility and environmental benefit of each strategy would need to be carefully assessed.

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 2,4 Difluoro 3 Methylaniline

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. The reaction's feasibility and outcome are heavily influenced by the substituents present on the aromatic ring, which can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions.

The directing effects of the substituents on the 6-Chloro-2,4-difluoro-3-methylaniline ring determine the position of electrophilic attack. The amino (-NH2) and methyl (-CH3) groups are ortho-, para-directors, while the halogen substituents (-F, -Cl) are also ortho-, para-directors. libretexts.org In this molecule, the positions ortho and para to each substituent are already occupied, except for the C5 position.

The directing vectors of the substituents converge on the single available carbon atom, C5.

Amino group (-NH2) at C1: Directs ortho (C2, C6) and para (C4).

Methyl group (-CH3) at C3: Directs ortho (C2, C4) and para (C6).

Fluoro group (-F) at C2: Directs ortho (C1, C3) and para (C5).

Fluoro group (-F) at C4: Directs ortho (C3, C5) and para (C1).

Chloro group (-Cl) at C6: Directs ortho (C1, C5) and para (C3).

Therefore, electrophilic attack is overwhelmingly directed to the C5 position, as it is the only unsubstituted carbon and is an ortho or para position relative to three of the five existing substituents (C4-F, C6-Cl, and C2-F). Consequently, EAS reactions on this substrate are expected to be highly regioselective, yielding predominantly the 5-substituted product. Computational tools can be used to predict the most nucleophilic center, which often correlates with the observed regiochemical outcome in EAS reactions. rsc.org

Substituents modulate the reactivity of an aromatic ring by either donating or withdrawing electron density. libretexts.org

Activating Groups: The amino (-NH2) group is a powerful activating group due to its strong +R (resonance) effect, which donates electron density to the ring and stabilizes the carbocation intermediate (arenium ion) formed during electrophilic attack. The methyl (-CH3) group is a weak activator, operating through a +I (inductive) effect.

Deactivating Groups: The halogen atoms (-F, -Cl) are deactivating groups. They exhibit a dual electronic effect: a strong -I (inductive) effect due to their high electronegativity, which withdraws electron density from the ring, and a weaker +R (resonance) effect, which donates electron density via their lone pairs. Because the inductive effect outweighs the resonance effect, the net result is deactivation, making the ring less reactive than benzene (B151609). libretexts.org

Table 1: Summary of Substituent Effects in EAS
SubstituentPositionInductive Effect (I)Resonance Effect (R)Overall EffectDirecting Influence
-NH₂C1-I (Weak)+R (Strong)Strongly Activatingortho, para
-FC2-I (Strong)+R (Weak)Deactivatingortho, para
-CH₃C3+I (Weak)NoneWeakly Activatingortho, para
-FC4-I (Strong)+R (Weak)Deactivatingortho, para
-ClC6-I (Strong)+R (Weak)Deactivatingortho, para

Both steric and electronic factors guide the regioselectivity of EAS.

Steric Effects: Steric hindrance can influence the rate of attack at a particular position. For this compound, the sole available C5 position is flanked by a fluorine atom and a chlorine atom. While chlorine is larger than fluorine, neither is excessively bulky, and steric hindrance at C5 is not expected to be prohibitive for most electrophiles. youtube.com The ortho positions relative to the activating methyl group (C2 and C4) and amino group (C2 and C6) are already substituted, precluding steric competition between different activated sites.

The combination of concerted electronic directing effects and the availability of only a single, sterically accessible position makes the regiochemical outcome of EAS on this molecule highly predictable.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This mechanism is distinct from EAS and has its own set of electronic requirements.

The SNAr mechanism typically proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com This step is usually the rate-determining step.

Elimination: The leaving group departs, restoring the aromaticity of the ring. libretexts.org

For an SNAr reaction to be favorable, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, typically positioned ortho and/or para to the leaving group. wikipedia.orglibretexts.org These groups are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance.

The this compound ring is substituted with electron-donating groups (EDGs) (-NH2, -CH3), which destabilize a negatively charged intermediate. Therefore, this substrate is considered strongly deactivated towards the classical SNAr mechanism. A reaction would likely require harsh conditions and a very powerful nucleophile. If a reaction were to occur, the nucleophile could attack at C2, C4, or C6, displacing a fluoride (B91410) or chloride ion and forming a transient, high-energy Meisenheimer complex. researchgate.netrsc.org

The kinetics and thermodynamics of an SNAr reaction are governed by the stability of the Meisenheimer complex and the ability of the leaving group to depart.

Activating Groups: As noted, this compound lacks the necessary electron-withdrawing groups to activate the ring for SNAr. The presence of the electron-donating amino and methyl groups would significantly increase the activation energy for the formation of the Meisenheimer complex, making the reaction kinetically slow and thermodynamically unfavorable. researchgate.net

Leaving Groups: The ability of a leaving group to be displaced in SNAr reactions is related to its ability to stabilize a negative charge and the strength of the carbon-halogen bond. The typical order of leaving group ability in SNAr is F > Cl ≈ Br > I. wikipedia.orgnih.gov This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen pulling electron density from the attacked carbon. Therefore, the fluorine atoms at the C2 and C4 positions would be better leaving groups than the chlorine atom at the C6 position.

Table 2: Analysis of Potential SNAr Reactions
Position of AttackLeaving GroupLeaving Group AbilityRing Activation Status
C2F⁻HighDeactivated (by -NH₂, -CH₃)
C4F⁻HighDeactivated (by -NH₂, -CH₃)
C6Cl⁻ModerateDeactivated (by -NH₂, -CH₃)

Impact of Solvent and Catalytic Systems on SNAr Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction class for substituted haloaromatics. The rate and mechanism of these reactions for compounds like this compound are profoundly influenced by the choice of solvent and the presence of catalytic systems.

The polarity and hydrogen-bonding capability of the solvent play a crucial role in stabilizing the charged intermediates formed during SNAr reactions. For the reaction of substituted anilines, mixed solvent systems such as methanol-dimethyl sulfoxide (B87167) (MeOH-Me2SO) have been shown to exhibit complex kinetic profiles. The rate of reaction can be influenced by solvent parameters such as the normalized polarity (ETN), hydrogen bond acidity (α), and hydrogen bond basicity (β). Generally, an increase in solvent polarity can accelerate the reaction by stabilizing the polar transition state. However, specific solvent-solute interactions, like hydrogen bonding between a protic solvent and the aniline (B41778) nucleophile, can decrease the nucleophilicity of the amine and consequently slow down the reaction.

Catalytic systems can significantly enhance the rate of SNAr reactions. For fluoroarenes, organic superbases have been demonstrated to be effective catalysts. These catalysts function by a dual activation mechanism, simultaneously activating the aryl fluoride and the anionic nucleophile. This approach has shown excellent functional group tolerance and allows for the use of a diverse range of nucleophiles. Metal-based catalysts, such as palladium complexes, are also widely employed to facilitate nucleophilic substitution on aryl halides, although their application is more common in cross-coupling reactions rather than classical SNAr.

Derivatization and Functional Group Interconversions

The amine and halogen functionalities of this compound are amenable to a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Reactions Involving the Amine Functional Group (e.g., acylation, diazotization)

The primary amine group of this compound can readily undergo acylation with reagents such as acid chlorides or anhydrides to form the corresponding amides. This transformation is often used as a protective strategy or to introduce new functionalities.

Diazotization, the reaction of the primary aromatic amine with a source of nitrous acid (e.g., NaNO2 in the presence of a strong acid), converts the amino group into a diazonium salt. These diazonium salts are versatile intermediates that can be subsequently transformed into a variety of functional groups through Sandmeyer-type reactions or other displacement reactions. For instance, treatment with copper(I) halides can introduce the corresponding halogen, while reaction with potassium iodide yields the iodo-derivative.

Halogen Exchange and Metal-Catalyzed Coupling Reactions (e.g., C-H functionalization)

The halogen atoms on the aromatic ring, particularly the chlorine atom, can potentially undergo exchange reactions under specific conditions, although this is generally less facile than for activated aryl halides. More commonly, these halogen atoms serve as handles for metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide array of substituents at the positions of the halogen atoms, significantly expanding the molecular diversity of derivatives that can be synthesized from this compound.

While less common for anilines due to the directing effect of the amino group, C-H functionalization represents an emerging area for the direct modification of the aromatic ring. This approach avoids the pre-functionalization required for traditional cross-coupling reactions.

Investigation of Oxidation and Reduction Pathways of the Aniline Moiety

The aniline moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. For instance, electrochemical oxidation of substituted anilines can lead to the formation of radical cations, which can then dimerize or react with other nucleophiles present in the reaction mixture. The presence of multiple halogen substituents on the ring of this compound would be expected to influence the oxidation potential and the subsequent reaction pathways of the resulting radical cation.

Conversely, the amino group is already in its most reduced state. However, if the starting material were the corresponding nitro-substituted precursor, 6-chloro-2,4-difluoro-3-methyl-nitrobenzene, its reduction would be a key step in the synthesis of the target aniline. A variety of reducing agents can be employed for the reduction of aromatic nitro groups to anilines, including catalytic hydrogenation (e.g., using Pd/C and H2) or metal-acid systems (e.g., Fe/HCl). The choice of reducing agent can be critical to avoid unwanted side reactions, such as dehalogenation.

Structure-Reactivity Relationships (SRR) in Substituted Aniline Derivatives

The reactivity and selectivity of this compound and its derivatives are intrinsically linked to their molecular structure.

Correlation of Molecular Structure with Observed Chemical Reactivity and Selectivity

The electronic properties of the substituents on the aniline ring have a profound effect on its reactivity. The amino group is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. However, in the case of this compound, the positions ortho and para to the amino group are already substituted. The fluorine and chlorine atoms are electron-withdrawing via the inductive effect but electron-donating through resonance. The methyl group is weakly electron-donating. The cumulative effect of these substituents determines the electron density at different positions on the ring and the nucleophilicity of the amino group.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies on substituted anilines have shown that various molecular descriptors can be correlated with their chemical and biological properties. nih.govresearchgate.net For instance, the pKa of the anilinium ion, which is a measure of the basicity of the aniline, is strongly influenced by the electronic effects of the ring substituents. This, in turn, affects the nucleophilicity of the amine in reactions such as acylation and SNAr.

The steric hindrance provided by the methyl group and the ortho-chloro and -fluoro substituents can also play a significant role in directing the regioselectivity of reactions and influencing reaction rates by impeding the approach of reagents to the reactive centers.

Below is a table summarizing some of the key structural features of this compound and their expected influence on its chemical reactivity.

FeatureSubstituent(s)Expected Influence on Reactivity
Electronic Effects -NH2 (amino)Strong activating, electron-donating (resonance)
-F, -Cl (fluoro, chloro)Electron-withdrawing (inductive), electron-donating (resonance)
-CH3 (methyl)Weakly electron-donating (inductive, hyperconjugation)
Steric Effects -CH3, -Cl, -F at positions 2, 3, 4, 6Hindrance around the amino group and the aromatic ring, potentially influencing regioselectivity and reaction rates.
Nucleophilicity Amino groupThe combined electronic effects of the substituents modulate the electron density on the nitrogen atom, thereby affecting its nucleophilicity.
Basicity Amino groupThe pKa is influenced by the electronic nature of the ring substituents. Electron-withdrawing groups generally decrease basicity.

Application of Quantitative Structure-Activity Relationships (QSAR) for Predicting Chemical Outcomes

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific chemical property. mdpi.comnih.gov This approach is pivotal in predictive toxicology and drug discovery, as it allows for the estimation of a substance's properties without the need for extensive experimental testing. mdpi.comnih.gov For a compound like this compound, QSAR models can be developed to predict various outcomes, such as its reactivity, toxicity to environmental organisms, or metabolic fate. nih.govnih.gov

The fundamental principle of QSAR is that the structural features of a molecule, such as its size, shape, electronic properties, and hydrophobicity, determine its interactions with biological systems. By quantifying these features using numerical values known as molecular descriptors, statistical models can be constructed. These models are built using a "training set" of compounds with known activities and can then be used to predict the activities of new or untested compounds. mdpi.com

For halogenated aromatic compounds like this compound, QSAR models are particularly valuable. The presence of chlorine and fluorine atoms, along with a methyl group on the aniline ring, imparts specific electronic and steric characteristics that significantly influence its chemical behavior. QSAR studies on similar substituted anilines and phenols have successfully predicted outcomes like algal toxicity by considering descriptors related to lipophilicity, electronic effects (e.g., presence of nitro or chloro groups), and molecular size. nih.gov

Development of a QSAR Model for Substituted Anilines

To construct a QSAR model applicable to this compound, a dataset of structurally related aniline derivatives with experimentally determined values for a specific endpoint (e.g., pIC₅₀ for toxicity) is required. The process involves calculating a wide range of molecular descriptors for each compound in the dataset. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as charge distribution and orbital energies. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. The electronegative fluorine and chlorine atoms in this compound heavily influence these properties.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Molar refractivity (MR) and van der Waals volume are common examples. The methyl group and the positions of the halogen substituents are key determinants of the steric profile.

Hydrophobic Descriptors: These describe the compound's affinity for nonpolar environments. The logarithm of the octanol-water partition coefficient (logP) is the most widely used descriptor for hydrophobicity.

Topological Descriptors: These are numerical representations of molecular branching and connectivity.

The following interactive table illustrates a hypothetical selection of aniline derivatives and some of the key molecular descriptors that would be calculated for a QSAR study.

Compound NamepIC₅₀ (Experimental)logPDipole Moment (Debye)HOMO Energy (eV)Molar Refractivity (cm³)
This compound (Predicted)3.102.5-5.840.5
3-Chloroaniline nih.gov4.251.902.1-5.430.2
2-Chloro-6-methylaniline sigmaaldrich.com4.802.251.8-5.235.1
2,4-Dichloro-6-methylaniline nih.govsigmaaldrich.com5.152.952.3-5.739.9
4-Chloro-N-methylaniline nih.gov4.502.802.4-5.336.5
3-Chloro-2,4-difluoro-N-methylaniline bldpharm.com(Predicted)3.202.7-5.941.8

Note: The pIC₅₀ and descriptor values are illustrative for the purpose of demonstrating the QSAR methodology. Values for known compounds are based on typical data from chemical databases.

Statistical Modeling and Validation

Once descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to find the best correlation between a subset of descriptors and the observed activity. nih.gov The goal is to generate a mathematically robust equation that has strong predictive power.

For instance, a hypothetical MLR model for predicting the algal toxicity (pIC₅₀) of substituted anilines might yield an equation like:

pIC₅₀ = 0.85 * logP - 0.25 * HOMO + 0.05 * MR + 1.50

This equation would suggest that toxicity increases with higher lipophilicity (logP) and molar refractivity (MR), but decreases as the HOMO energy level increases.

The reliability and predictive capability of the developed QSAR model must be rigorously validated. mdpi.com This involves both internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a separate test set of compounds that were not used to build the model. A high correlation coefficient (R²) for the training set and a high predictive squared correlation coefficient (R²_pred) for the external test set indicate a robust and reliable model.

The table below presents typical statistical parameters used to evaluate the quality of a QSAR model.

Statistical ParameterDescriptionTypical Value for a Robust Model
R² (Coefficient of Determination) Measures the goodness-of-fit of the model to the training data.> 0.7
Q² (Cross-validated R²) Measures the internal predictive ability of the model.> 0.6
R²_pred (Predictive R²) Measures the model's ability to predict the activity of an external test set.> 0.6
F-statistic A statistical test of the overall significance of the regression model.High value
p-value The probability that the observed correlation is due to chance.< 0.05

By applying the validated QSAR model, one could predict the pIC₅₀ of this compound. This predictive capability is crucial for screening large numbers of chemicals for potential hazards, prioritizing them for further experimental testing, and understanding the mechanistic basis of their chemical and biological activities. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

Currently, there is a lack of specific, publicly available research detailing the role of 6-chloro-2,4-difluoro-3-methylaniline as a key intermediate and building block in complex organic synthesis.

Precursor for the Synthesis of Novel Heterocyclic Compounds

No specific examples were found in the available literature.

Strategic Intermediate for the Construction of Advanced Chemical Scaffolds

No specific examples were found in the available literature.

Integration into Materials Science and Polymer Chemistry Research

There is no direct evidence in the searched literature to suggest the integration of this compound into materials science and polymer chemistry research.

Monomer or Core Structure in the Synthesis of New Polymeric Systems

No specific instances of its use as a monomer or core structure were identified.

Contribution to the Development of Advanced Functional Materials

No specific contributions to the development of advanced functional materials have been documented.

Academic Research on Applications in Dye and Pigment Chemistry

No academic research on the applications of this compound in dye and pigment chemistry was found in the public domain.

Role as a Diazo Component in the Design and Synthesis of Novel Dye Systems

The strategic incorporation of fluorine atoms and other halogen substituents into the structure of dye precursors is a well-established methodology for tailoring the properties of the final colorants. The compound this compound presents a unique combination of substituents on the aniline (B41778) ring, making it a theoretically interesting diazo component for the synthesis of novel azo dyes. The presence of two electron-withdrawing fluorine atoms, a chlorine atom, and an electron-donating methyl group is anticipated to influence the electronic properties of the resulting diazonium salt and, consequently, the spectral and fastness properties of the derived dyes.

In the synthesis of azo dyes, the amine functional group of this compound is first converted into a diazonium salt through a process called diazotization. This reaction is typically carried out in an acidic medium at low temperatures using a source of nitrous acid, such as sodium nitrite. The resulting diazonium salt is a highly reactive species that can then undergo a coupling reaction with a variety of electron-rich aromatic compounds, known as coupling components, to form the stable azo dye molecule. The general scheme for this process is outlined below:

Diazotization of this compound: Diazotization ReactionAzo Coupling Reaction: Azo Coupling Reaction

Where R represents a suitable coupling component.

The nature of the coupling component plays a crucial role in determining the final color of the dye. By selecting different coupling components, a wide range of hues can be achieved. For instance, coupling with phenols and naphthols typically yields yellow, orange, or red dyes, while coupling with aromatic amines or heterocyclic compounds can produce colors ranging from red to blue and even green.

Hypothesized Influence of Substituents:

The substituents on the this compound ring are expected to exert specific effects on the properties of any derived azo dyes:

Fluorine Atoms: The two fluorine atoms at positions 2 and 4 are strong electron-withdrawing groups. Their presence is likely to lower the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting dye molecule. This can lead to a hypsochromic shift (shift to a shorter wavelength) in the absorption maximum, resulting in brighter and more yellow shades. Furthermore, the high electronegativity and small size of fluorine can enhance the light and sublimation fastness of the dyes by increasing their thermal and photochemical stability.

Chlorine Atom: The chlorine atom at position 6, another electron-withdrawing group, will further contribute to the electronic effects of the fluorine atoms. Its larger size compared to fluorine might also introduce some steric hindrance, potentially influencing the planarity of the dye molecule and its aggregation properties.

Methyl Group: The electron-donating methyl group at position 3 can partially counteract the electron-withdrawing effects of the halogens. This electronic balance is a key feature of this molecule and could lead to dyes with interesting and potentially novel coloristic properties.

Potential Research Findings and Data:

While specific research data on dyes synthesized from this compound is not publicly available, we can extrapolate potential findings based on known structure-property relationships in azo dye chemistry. A hypothetical research study might involve synthesizing a series of dyes by coupling the diazonium salt of this compound with various coupling components and then evaluating their properties. The expected data from such a study could be presented in the following tabular format:

Table 1: Hypothetical Spectroscopic Data for Azo Dyes Derived from this compound

Dye IDCoupling ComponentSolventλmax (nm)Molar Extinction Coefficient (ε)
Dye 1PhenolEthanol40525,000
Dye 2N,N-dimethylanilineAcetone48035,000
Dye 32-NaphtholDMF51042,000
Dye 4H-acidWater55050,000

Table 2: Hypothetical Fastness Properties of Azo Dyes on Polyester Fiber

Dye IDLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Sublimation Fastness (ISO 105-P01)
Dye 164-54
Dye 26-754-5
Dye 3755
Dye 4543-4

The data in these hypothetical tables illustrates the kind of research findings that would be expected from studies on novel dye systems derived from this compound. The λmax values would indicate the color of the dye, while the molar extinction coefficient would be a measure of its color strength. The fastness properties are crucial for determining the suitability of a dye for commercial applications.

Emerging Research Directions and Future Prospects in the Study of 6 Chloro 2,4 Difluoro 3 Methylaniline

Exploration of Novel and Sustainable Synthetic Methodologies

The chemical industry's shift towards sustainability has spurred significant research into environmentally benign synthetic methods. For aniline (B41778) derivatives, this translates into minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources.

Green chemistry principles are being actively applied to aniline synthesis, moving away from harsh reagents and high-pressure conditions. A significant area of advancement is the use of biocatalysis. nih.gov Enzymes like nitroreductases (NRs) are being employed for the reduction of aromatic nitro compounds to anilines. nih.govacs.org This biocatalytic approach offers high chemoselectivity, allowing for the reduction of a nitro group in the presence of other sensitive functional groups like halides, and operates under mild conditions of room temperature and atmospheric pressure in aqueous buffers. nih.gov The development of continuous flow reactors using immobilized nitroreductase enzymes represents a sustainable alternative to traditional methods that often rely on precious-metal catalysts and high-pressure hydrogen gas. nih.govacs.org

Another green approach is the development of metal- and solvent-free reaction conditions. For instance, Brönsted acidic ionic liquids have been shown to effectively catalyze the synthesis of various aniline-based compounds, offering the advantages of catalyst reusability and reduced volatile organic solvent waste. rsc.org

Green Synthesis Approach Key Features Advantages Relevant Research
Biocatalysis (Nitroreductase) Uses enzymes for nitro group reduction.High chemoselectivity, mild conditions (room temp, atm. pressure), avoids heavy metal catalysts and H2 gas. nih.govContinuous flow synthesis of anilines using immobilized nitroreductase. acs.org
Ionic Liquid Catalysis Employs Brönsted acidic ionic liquids as recyclable catalysts.Metal- and solvent-free conditions, catalyst is stable and reusable, environmentally benign. rsc.orgSynthesis of triarylmethanes from anilines and phenols. rsc.org

This table is interactive and provides a summary of green chemistry approaches applicable to aniline synthesis.

Catalysis remains central to the synthesis of substituted anilines. Research is focused on creating catalysts that are not only highly active but also exceptionally selective, minimizing the formation of unwanted byproducts. Transition-metal catalysts, particularly those based on palladium, rhodium, and molybdenum, are widely investigated. nih.govresearchgate.net For example, palladium on carbon (Pd/C) combined with an ethylene system has been used for the synthesis of substituted anilines from cyclohexanones under nonaerobic conditions. researchgate.netacs.org

The design of the catalyst's ligand architecture is crucial for controlling reactivity and selectivity. Dirhodium(II) complexes, for instance, have shown great success in carbene chemistry for the functionalization of aniline derivatives. researchgate.net Molybdenum-based catalysts have been developed for the 1,4-aminohydroxylation of dienes using anilines, proceeding through a proposed molybdooxaziridine intermediate. rsc.org

Beyond traditional metal catalysts, metal-free systems are gaining traction. Imidazolium-based salts, for example, can act as regioselective catalysts in the allylation of anilines, where the choice of the counterion (chloride, bromide, or iodide) can direct the reaction to form N-allylanilines or C-allylanilines with high selectivity. scispace.com

Catalytic System Catalyst Type Application Example Key Advantage
Pd/C–EthyleneHeterogeneous MetalSynthesis of anilines from cyclohexanones. researchgate.netacs.orgUtilizes readily available starting materials. acs.org
MolybdooxaziridineHomogeneous Metal1,4-aminohydroxylation of dienes with anilines. rsc.orgHigh efficiency and stereoselectivity. rsc.org
Imidazolium SaltsMetal-Free OrganocatalystRegioselective allylation of anilines. scispace.comTunable selectivity based on the catalyst's counterion. scispace.com
Nitroreductase (NR-55)BiocatalystReduction of nitroaromatics to anilines. nih.govHigh chemoselectivity, especially with halogenated substrates. nih.gov

This interactive table summarizes various catalytic systems being developed for the synthesis of functionalized anilines.

Advanced Mechanistic Insights through Interdisciplinary Approaches

A deep understanding of reaction mechanisms is essential for the rational design of synthetic routes. Modern research integrates sophisticated analytical techniques and computational power to map out reaction pathways and identify transient species that were previously unobservable.

Understanding the short-lived intermediates in a chemical reaction is key to optimizing conditions and improving yields. Time-resolved spectroscopic techniques are powerful tools for this purpose. For instance, in situ Fourier transform infrared spectroscopy (FTIRS) has been successfully used to obtain evidence for the formation of dimeric intermediates during the anodic oxidation of aniline. rsc.org This technique allowed for the identification of species such as 4-aminodiphenylamine, which is formed through a head-to-tail coupling of aniline cation radicals. rsc.org By applying such spectroscopic methods, it is possible to distinguish between different chemical species that may appear at similar stages in a reaction, providing a clearer picture of the polymerization or degradation pathways. rsc.org The application of these advanced spectroscopic tools to the synthesis of 6-chloro-2,4-difluoro-3-methylaniline could provide invaluable data on reaction kinetics and the influence of substituents on intermediate stability.

Computational chemistry has become an indispensable tool for studying reaction mechanisms and predicting chemical reactivity. acs.org Methods like Density Functional Theory (DFT) are used to calculate the energies of reactants, transition states, and products, thereby mapping out the minimum energy pathway of a reaction. acs.org For halogenated aromatic compounds, computational models can predict the outcome of cocrystallization by evaluating molecular electrostatic potentials and the relative strengths of hydrogen and halogen bonds. nih.gov

In the context of synthesis, computational studies can validate or refute proposed mechanisms. For example, calculations have been used to rule out a proposed researchgate.netnih.gov-H shift in favor of an electrocyclic ring closure in a regioselective aniline synthesis, a finding that was corroborated by experimental evidence. acs.org Machine learning algorithms are also being developed as quantitative structure-activity relationship (QSAR) models to predict the reaction rate constants of reactive halogen species with organic contaminants, which can help in understanding the reactivity of compounds like this compound. nih.gov

Evolution of Structure-Reactivity Models for Rational and Predictive Synthesis Design

The ability to predict how a molecule's structure will affect its reactivity is a cornerstone of modern organic synthesis. Structure-reactivity relationships, often quantified using Hammett equations, provide a framework for understanding the influence of substituents on reaction rates and equilibria. acs.org Studies on the oxidation of aniline in acetic acid, for example, have shown that reaction rates conform to these relationships, allowing for a quantitative comparison of the effects of different substituent groups. acs.org

The development of one-pot, three-component reactions for synthesizing meta-substituted anilines has demonstrated a clear correlation between the electronic properties of the substituents (quantified by Hammett constants σm or σp) and the reaction yield. beilstein-journals.org It was found that 1,3-diketones with substituents having σm or σp values greater than 0.300 generally afford good yields, providing a predictive guideline for substrate selection. beilstein-journals.org These models are evolving with the integration of machine learning and larger datasets to create more accurate predictive tools for designing novel synthetic routes with desired outcomes, enabling the rational and efficient synthesis of complex, highly functionalized anilines. nih.gov

Unable to Generate Article on "this compound" Due to Lack of Available Research

Despite a comprehensive search of scientific databases and chemical literature, no specific research findings regarding the applications of This compound in niche chemical fields, such as specialized chemical probes or as a precursor for next-generation materials, could be located.

The performed searches for "this compound applications in chemical probes," "this compound as a precursor for next-generation materials," "emerging technologies using this compound," "research on functional materials derived from this compound," "this compound synthesis and application in organic electronics," "this compound as a building block for fluorescent probes," "novel materials derived from this compound," and "this compound use in agrochemical synthesis research" did not yield any relevant results for this specific compound.

The search results consistently provided information on structurally related but distinct compounds, such as other substituted anilines. This lack of specific data indicates that "this compound" may be a novel compound with research that is not yet publicly available, a highly specialized intermediate with limited documentation, or it may be referenced under a different chemical identifier in existing literature.

Given the strict requirement to focus solely on "this compound" and the absence of any research data on its use in the specified emerging technologies, it is not possible to generate the requested article without resorting to speculation or including irrelevant information about other compounds. Therefore, the section on "Expansion of Research Applications in Niche Chemical Fields and Emerging Technologies" cannot be completed at this time.

Table of Compounds Mentioned

Since no article could be generated, there are no compounds to list in this table.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-2,4-difluoro-3-methylaniline?

  • Methodology: A plausible pathway involves nitration of a pre-functionalized toluene derivative followed by selective halogenation and reduction. For example, starting with 3-methyltoluene, nitration introduces a nitro group, which can be reduced to an amine using catalytic hydrogenation or sodium polysulfide with ammonium bromide (as demonstrated for related chloro-nitro compounds) . Fluorination and chlorination steps require careful control of reaction conditions (e.g., using HF or Cl₂ gas in inert solvents) to achieve regioselectivity.
  • Key Considerations: Monitor reaction intermediates via TLC or HPLC. Purify via recrystallization or column chromatography.

Q. How can spectroscopic techniques characterize this compound?

  • Methodology:

  • 1H/13C NMR: Assign peaks based on substituent effects (e.g., deshielding from electron-withdrawing Cl/F groups). For example, the NH₂ group in similar anilines appears as a broad singlet near δ 5.5–6.5 ppm .
  • FTIR: Identify NH₂ stretching (3200–3400 cm⁻¹) and C-Cl/C-F vibrations (700–800 cm⁻¹ and 1000–1100 cm⁻¹, respectively).
  • Mass Spectrometry: Confirm molecular weight via ESI-MS or EI-MS, observing fragmentation patterns (e.g., loss of NH₂ or Cl/F groups).
    • Validation: Compare data with computational predictions (DFT) or literature analogs .

Q. What are the thermal stability and melting point ranges for this compound?

  • Methodology: Use differential scanning calorimetry (DSC) to determine melting points (e.g., 155–160°C for the structurally similar 6-chloro-2,4-dinitroaniline) . Thermogravimetric analysis (TGA) assesses decomposition temperatures (>250°C typical for halogenated anilines).
  • Data Interpretation: Correlate thermal behavior with molecular symmetry and intermolecular interactions (e.g., hydrogen bonding).

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

  • Methodology:

  • Functional Selection: Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to optimize geometry and calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices .
  • Solvent Effects: Include polarizable continuum models (PCM) for solvation studies.
    • Applications: Predict sites for electrophilic/nucleophilic attack (e.g., NH₂ group reactivity) and compare with experimental kinetic data .

Q. How does polymorphism influence mechanical properties in solid-state formulations?

  • Methodology:

  • Crystallography: Resolve crystal structures via X-ray diffraction to identify packing motifs (e.g., slip planes in shearing polymorphs vs. rigid layers in brittle forms) .
  • Compaction Studies: Use a compaction simulator to measure tabletability, relating tensile strength to crystal plasticity (e.g., Form I vs. Form II in 6-chloro-2,4-dinitroaniline) .
    • Implications: Optimize API formulations by selecting polymorphs with favorable tableting behavior.

Q. What strategies mitigate competing side reactions during diazotization?

  • Methodology:

  • Temperature Control: Perform reactions at 0–5°C to suppress decomposition of the diazonium intermediate.
  • Acid Optimization: Use HCl/HNO₂ systems with NaNO₂, ensuring stoichiometric excess of acid to stabilize the diazonium salt .
  • Quenching: Add urea or sulfamic acid to destroy residual nitrous acid.
    • Case Study: Successful iodination of 6-chloro-2,4-diiodoaniline via sequential diazotization-iodination demonstrates regioselective functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.